UV-Absorbenttriazine-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

UV-Absorbenttriazina-5: es un compuesto químico conocido por su capacidad para absorber los rayos ultravioleta. Se usa comúnmente en diversas aplicaciones para proteger los materiales de los efectos dañinos de la radiación ultravioleta. El compuesto es un derivado de la 1,3,5-triazina y está específicamente diseñado para absorber los rayos ultravioleta en los rangos de longitud de onda UV-B y UV-A, lo que lo convierte en un absorbente ultravioleta eficaz .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de UV-Absorbenttriazina-5 generalmente implica la reacción del ácido clorocianúrico con las cetonas. El proceso incluye varios pasos, como la cloración, la descloración y la recristalización. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes orgánicos como el etanol, el cloroformo y el benceno .

Métodos de producción industrial: La producción industrial de UV-Absorbenttriazina-5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante recristalización y otras técnicas de separación .

Análisis De Reacciones Químicas

Tipos de reacciones: UV-Absorbenttriazina-5 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción también pueden ocurrir, aunque son menos comunes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede dar como resultado una amplia gama de compuestos de triazina sustituidos .

Aplicaciones Científicas De Investigación

Química: UV-Absorbenttriazina-5 se utiliza ampliamente en el campo de la química por sus propiedades de absorción ultravioleta. Se utiliza en la formulación de protectores solares, recubrimientos y plásticos para proteger contra la radiación ultravioleta .

Biología: En la investigación biológica, el compuesto se utiliza para estudiar los efectos de la radiación ultravioleta en los sistemas biológicos. También se utiliza en el desarrollo de recubrimientos protectores para muestras biológicas .

Medicina: En medicina, UV-Absorbenttriazina-5 se utiliza en la formulación de protectores solares y otros productos dermatológicos para proteger la piel de la radiación ultravioleta .

Industria: El compuesto se utiliza en diversas aplicaciones industriales, incluida la producción de plásticos, recubrimientos y pinturas resistentes a los rayos ultravioleta. También se utiliza en el desarrollo de películas protectoras para dispositivos electrónicos .

Mecanismo De Acción

El mecanismo de acción de UV-Absorbenttriazina-5 implica la absorción de la radiación ultravioleta y la posterior disipación de la energía absorbida como calor. El compuesto contiene grupos funcionales específicos que le permiten absorber los rayos ultravioleta en los rangos de longitud de onda UV-B y UV-A. La energía absorbida se disipa luego a través de procesos no radiactivos, evitando que la radiación ultravioleta cause daño al material .

Comparación Con Compuestos Similares

Compuestos similares:

- 2,4,6-Tris(2'-hidroxi-4'-n-butoxifenil)-1,3,5-triazina

- 2,4,6-Tris(2'-hidroxi-4'-n-butoxifenil)-1,3,5-triazina

- 3,3’,3’‘-trifenil-3,3’,3’'-[1,3,5]triazanano-1,3,5-triil-tris-ácido propiónico trimetil éster

Singularidad: UV-Absorbenttriazina-5 es único debido a su alta eficiencia en la absorción de rayos ultravioleta y su excepcional fotoestabilidad. La capacidad del compuesto para sufrir transferencia de protones en estado excitado (ESIPT) contribuye a su fotoestabilidad, lo que lo convierte en un absorbente ultravioleta eficaz en comparación con otros compuestos similares .

Propiedades

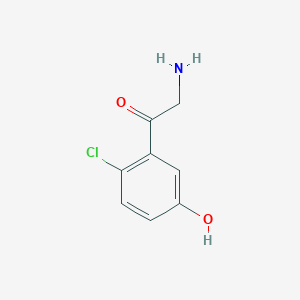

Fórmula molecular |

C33H33N3O9 |

|---|---|

Peso molecular |

615.6 g/mol |

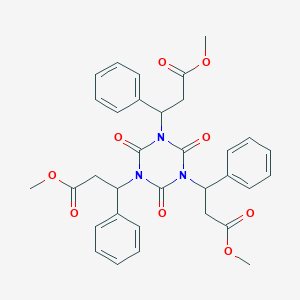

Nombre IUPAC |

methyl 3-[3,5-bis(3-methoxy-3-oxo-1-phenylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]-3-phenylpropanoate |

InChI |

InChI=1S/C33H33N3O9/c1-43-28(37)19-25(22-13-7-4-8-14-22)34-31(40)35(26(20-29(38)44-2)23-15-9-5-10-16-23)33(42)36(32(34)41)27(21-30(39)45-3)24-17-11-6-12-18-24/h4-18,25-27H,19-21H2,1-3H3 |

Clave InChI |

YRDFDZWXSXKOLH-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC(C1=CC=CC=C1)N2C(=O)N(C(=O)N(C2=O)C(CC(=O)OC)C3=CC=CC=C3)C(CC(=O)OC)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.